7-Hydroxy-8-(piperidinomethyl)-4-propylcoumarin nicotinate (salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hydroxy-8-(piperidinomethyl)-4-propylcoumarin nicotinate (salt) is a synthetic compound belonging to the coumarin family. Coumarins are a class of organic compounds characterized by a benzopyrone structure. They are known for their diverse biological activities and are widely used in medicinal chemistry, perfumery, and as optical brighteners.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-8-(piperidinomethyl)-4-propylcoumarin nicotinate (salt) typically involves the following steps:
Starting Material: The synthesis begins with 7-hydroxy-4-methylcoumarin.
Alkylation: The 7-hydroxy-4-methylcoumarin undergoes alkylation with propargyl bromide in the presence of anhydrous potassium carbonate and dry acetone at 50°C to form an intermediate.
Piperidinomethylation: The intermediate is then reacted with piperidine to introduce the piperidinomethyl group.
Nicotinate Formation: Finally, the compound is treated with nicotinic acid to form the nicotinate salt.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent recycling and the use of reusable catalysts, can enhance the efficiency and sustainability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
7-Hydroxy-8-(piperidinomethyl)-4-propylcoumarin nicotinate (salt) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidinomethyl group can be substituted with other amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alkyl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction can produce various alcohols or amines.
Wissenschaftliche Forschungsanwendungen
7-Hydroxy-8-(piperidinomethyl)-4-propylcoumarin nicotinate (salt) has several scientific research applications:
Chemistry: It is used as a fluorescent probe in various chemical assays due to its strong fluorescence properties.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of cytochrome P450 enzymes.
Medicine: Research is ongoing into its potential as an anticancer agent, given its ability to induce apoptosis in cancer cells.
Industry: It is used in the development of new materials, such as biodegradable polymers and optical brighteners.
Wirkmechanismus
The mechanism of action of 7-Hydroxy-8-(piperidinomethyl)-4-propylcoumarin nicotinate (salt) involves its interaction with various molecular targets:
Enzyme Inhibition: The compound inhibits cytochrome P450 enzymes, which are involved in drug metabolism.
Apoptosis Induction: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Fluorescence: Its strong fluorescence properties make it useful as a probe in imaging and diagnostic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Hydroxy-4-methylcoumarin: A precursor in the synthesis of the target compound, known for its fluorescence properties.
4-Hydroxycoumarin: Widely used as an anticoagulant (e.g., warfarin) and in the synthesis of various heterocyclic compounds.
7-Hydroxy-8-methyl-4’-methoxy-6-formylisoflavone: Another coumarin derivative with significant biological activity.
Uniqueness
7-Hydroxy-8-(piperidinomethyl)-4-propylcoumarin nicotinate (salt) is unique due to its combination of a piperidinomethyl group and a nicotinate salt, which enhances its solubility and biological activity. This makes it a versatile compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
10550-24-0 |
---|---|
Molekularformel |
C24H28N2O5 |
Molekulargewicht |
424.5 g/mol |
IUPAC-Name |
7-hydroxy-8-(piperidin-1-ium-1-ylmethyl)-4-propylchromen-2-one;pyridine-3-carboxylate |
InChI |
InChI=1S/C18H23NO3.C6H5NO2/c1-2-6-13-11-17(21)22-18-14(13)7-8-16(20)15(18)12-19-9-4-3-5-10-19;8-6(9)5-2-1-3-7-4-5/h7-8,11,20H,2-6,9-10,12H2,1H3;1-4H,(H,8,9) |
InChI-Schlüssel |
RPFUYQKGHRCDDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C[NH+]3CCCCC3)O.C1=CC(=CN=C1)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.